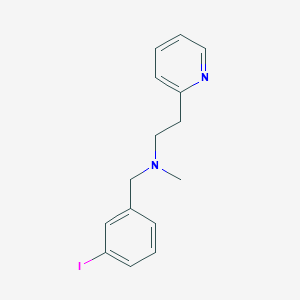

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine (IBMPEA) is an organic compound that has been studied for its potential use in a variety of applications. IBMPEA is a derivative of the common amine group and is composed of an aromatic ring with an alkyl group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of about 225°C.

Scientific Research Applications

Electrooptic Film Fabrication A study by Facchetti et al. (2006) involved the synthesis and characterization of dibranched, heterocyclic "push-pull" chromophores, which included compounds related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These compounds were used for covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. The study highlighted the significance of chromophore molecular architecture and film growth method on the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).

Antibacterial Activity Reddy and Prasad (2021) investigated a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were synthesized by reacting with compounds related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in medicinal chemistry (Reddy & Prasad, 2021).

Catalysis in Chemical Synthesis The work by Nyamato, Ojwach, and Akerman (2015) on potential hemilabile (imino)pyridine palladium(II) complexes included the use of compounds structurally related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These complexes showed promising results as selective ethylene dimerization catalysts, contributing to advancements in the field of catalysis in chemical synthesis (Nyamato et al., 2015).

Mechanism of Action

Target of Action

They are found in a number of drugs and natural products .

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, compounds with a pyridine ring can interact with their targets through various types of bonding and interactions .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyridine derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyridine derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .

properties

IUPAC Name |

N-[(3-iodophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAYTRHDWGYMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)